gamma-Rubromycin

Descripción general

Descripción

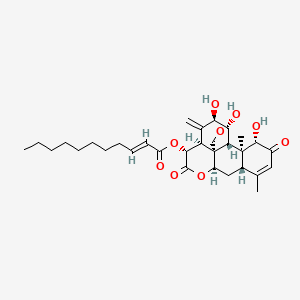

Gamma-Rubromycin is an anticancer antibiotic compound . It belongs to the rubromycin family of natural products, which have been isolated from various Actinomycetes over the last six decades . These compounds exhibit promising biological activities and have attracted attention in drug discovery.

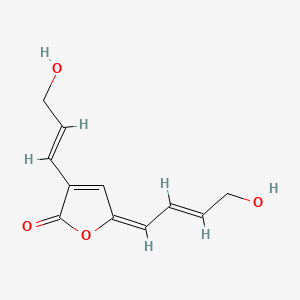

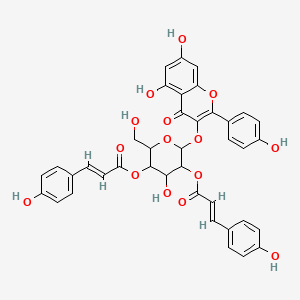

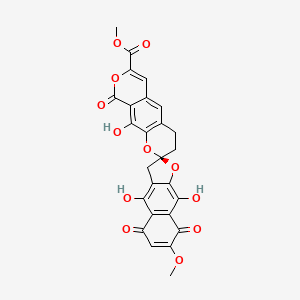

Molecular Structure Analysis

Gamma-Rubromycin has a distinctive molecular structure. It is characterized by a chromophore core with conjugated aromatic rings and functional groups. The specific arrangement of these moieties contributes to its biological activity. Structural elucidation using techniques like nuclear magnetic resonance (NMR) provides insights into its chemical composition and connectivity .

Chemical Reactions Analysis

The chemical reactivity of gamma-Rubromycin is essential for understanding its behavior in biological systems. Researchers have investigated its reactions with other molecules, such as nucleophiles, electrophiles, and metal ions. These studies help elucidate its stability, degradation pathways, and potential modifications for drug development .

Aplicaciones Científicas De Investigación

Anticancer Activity

Gamma-Rubromycin has been identified as a potent anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, including stomach, colon, breast, and liver cancers. The compound’s mechanism involves the disruption of cancer cell proliferation, leading to apoptosis . This makes it a valuable candidate for developing new cancer therapies.

Antibiotic Properties

The antibiotic nature of gamma-Rubromycin is significant, particularly against Gram-positive bacteria. It has shown strong antimicrobial activity, with promising results against pathogens like Staphylococcus aureus . This opens up possibilities for its use in treating bacterial infections resistant to conventional antibiotics.

Production by Fermentation

Gamma-Rubromycin can be produced through the fermentation process of certain Streptomyces species. This biotechnological application is crucial for large-scale production, making the compound more accessible for research and pharmaceutical use .

Soil Microbiology

The discovery of gamma-Rubromycin-producing Streptomyces species in diverse soil environments, such as the Algerian Sahara Desert and Peruvian alpine soils, highlights its role in soil microbiology. These findings contribute to our understanding of microbial diversity and the potential for discovering new bioactive compounds in extreme environments .

Phylogenetic Analysis

Gamma-Rubromycin-producing strains have been used in phylogenetic studies to understand the evolutionary relationships within the Streptomyces genus. This research aids in the classification and identification of new strains with potential industrial and medical applications .

Bioengineering

The structural complexity of gamma-Rubromycin makes it an interesting subject for bioengineering studies. Researchers are exploring ways to modify its molecular structure to enhance its therapeutic properties or to create novel derivatives with improved activity and stability .

Secondary Metabolite Research

Gamma-Rubromycin is part of a broader class of secondary metabolites produced by microorganisms. Its study contributes to the field of natural product chemistry, where researchers aim to understand the ecological roles of these compounds and their interactions with other organisms .

Mecanismo De Acción

Target of Action

Gamma-Rubromycin primarily targets HIV-1 reverse transcriptase and human telomerase . HIV-1 reverse transcriptase is an enzyme that plays a crucial role in the replication of the HIV-1 virus, while human telomerase is an enzyme that adds DNA sequence repeats to the ends of DNA strands in the telomere regions, which are involved in aging and cancer .

Mode of Action

Gamma-Rubromycin acts as a selective, reversible inhibitor of HIV-1 reverse transcriptase . It shows equipotent template:primer competitive, TTP non-competitive RT inhibition .

In addition, gamma-Rubromycin also acts as a telomerase inhibitor . It exerts its action primarily through the intercalation into DNA , where it inserts itself between the base pairs of the DNA helix . This insertion disrupts the normal double helix structure, which can inhibit the transcriptional processes by preventing RNA polymerase from effectively copying the DNA into RNA .

Biochemical Pathways

Gamma-Rubromycin affects the HIV-1 replication pathway and the telomerase pathway . By inhibiting the HIV-1 reverse transcriptase, it prevents the replication of the HIV-1 virus. By inhibiting the human telomerase, it can potentially affect the length of telomeres, which has implications in aging and cancer .

Pharmacokinetics

It is known that the compound is derived from streptomyces sp, and it has a molecular weight of 5224 Da . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The inhibition of HIV-1 reverse transcriptase by gamma-Rubromycin can potentially lead to a decrease in the replication of the HIV-1 virus . The inhibition of human telomerase can potentially lead to changes in the length of telomeres, which can have implications in aging and cancer .

Action Environment

The action of gamma-Rubromycin can be influenced by environmental factors such as nutrient and precursor (i.e., acetyl-CoA) availability . For example, a lack of acetyl-CoA, indicative of a phase of starvation, may prompt a rapid halt of rubromycin biosynthesis and thereby prevent stagnation or even cell death from nutrient depletion . In contrast, during high-nutrient conditions, the biosynthesis of rubromycin may be upregulated .

Propiedades

IUPAC Name |

methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O12/c1-34-13-7-12(27)16-17(19(13)29)21(31)23-11(18(16)28)8-26(38-23)4-3-9-5-10-6-14(24(32)35-2)36-25(33)15(10)20(30)22(9)37-26/h5-7,28,30-31H,3-4,8H2,1-2H3/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKRRFSZZUFKT-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)C[C@@]4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181716 | |

| Record name | gamma-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27267-71-6 | |

| Record name | Methyl (2S)-4,5′,8′,9-tetrahydro-4′,9′,10-trihydroxy-7′-methoxy-5′,8′,9-trioxospiro[benzo[1,2-b:5,4-c′]dipyran-2(3H),2′(3′H)-naphtho[2,3-b]furan]-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27267-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

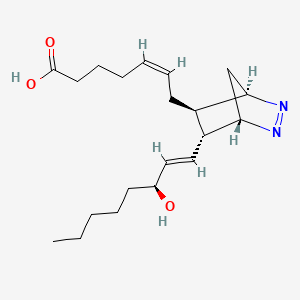

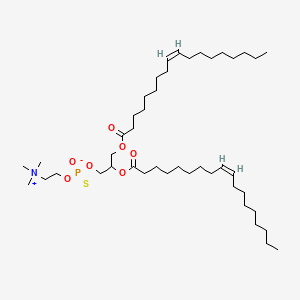

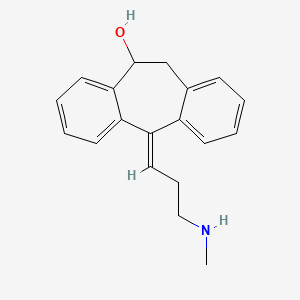

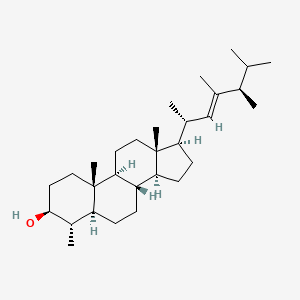

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)